Antimycin A2b

Description

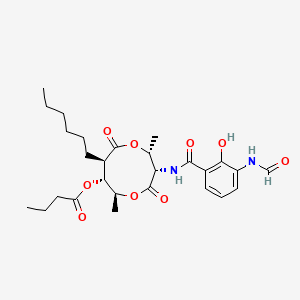

Structure

2D Structure

3D Structure

Properties

CAS No. |

117552-77-9 |

|---|---|

Molecular Formula |

C27H38N2O9 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate |

InChI |

InChI=1S/C27H38N2O9/c1-5-7-8-9-12-19-24(38-21(31)11-6-2)17(4)37-27(35)22(16(3)36-26(19)34)29-25(33)18-13-10-14-20(23(18)32)28-15-30/h10,13-17,19,22,24,32H,5-9,11-12H2,1-4H3,(H,28,30)(H,29,33)/t16-,17+,19-,22+,24+/m1/s1 |

InChI Key |

LYDAGTPXPZARPR-GFRRLMGDSA-N |

Isomeric SMILES |

CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |

Canonical SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |

Origin of Product |

United States |

Microbial Origin and Biosynthetic Pathways of Antimycin A2b

Natural Sources and Producing Microorganisms

Antimycins are a family of depsipeptide secondary metabolites produced by filamentous bacteria, primarily belonging to the genus Streptomyces. nih.govpeerj.com The initial discovery of this class of compounds occurred more than six decades ago. peerj.comresearchgate.net

Antimycin A2b is produced by various Streptomyces species, which are Gram-positive bacteria known for their ability to synthesize a wide array of bioactive compounds. researchgate.netmdpi.com The first antimycins were isolated from an unidentified Streptomyces species in 1949. mdpi.com Since then, numerous strains have been identified as producers. For instance, Streptomyces albus S4, an isolate from the cuticle of a leaf-cutter ant, is a well-characterized producer of antimycins. researchgate.net Similarly, this compound has been specifically identified and isolated from the organic extract of Streptomyces sp. RJA 3265, a strain cultivated from marine sediments collected in British Columbia, Canada. plos.org The presence of antimycin analogues in this extract was confirmed through UV, NMR, and HPLC profiling. plos.org

| Producing Microorganism | Source of Isolation | Reference(s) |

| Streptomyces albus S4 | Cuticle of leaf-cutter ant (Acromyrmex octospinosus) | researchgate.net |

| Streptomyces sp. RJA 3265 | Marine sediment (British Columbia, Canada) | plos.org |

| Streptomyces sp. SM8 | Marine sponge | nih.gov |

| Streptomyces lusitanus | Marine-derived bacterium | mdpi.com |

| Streptomyces sp. Ni-80 | Unidentified marine sponge (Urauchicove, Japan) | mdpi.com |

This table presents a selection of Streptomyces species known to produce antimycin-type compounds.

Marine environments, and particularly marine sediments, have emerged as a significant frontier for the discovery of novel bioactive natural products. plos.org Actinomycetes, the bacterial phylum to which Streptomyces belongs, are widely distributed in the oceans, from coastal areas to deep-sea trenches. mdpi.complos.org While historically, terrestrial strains have been the primary source of antibiotics, marine-derived actinomycetes are now recognized as a largely untapped resource for microbial and chemical diversity. plos.org

These marine microbes are prolific producers of secondary metabolites, including polyketides, peptides, and macrolides. plos.org The isolation of this compound and other novel antimycin analogues from marine sediment and sponge-associated Streptomyces strains underscores the importance of these ecosystems as biosynthetic hubs. mdpi.complos.orgnih.gov Although many of these isolates are phylogenetically similar to terrestrial species, suggesting they may have adapted to marine environments from land-run-off, their unique habitat likely influences their metabolic output. plos.org

Isolation from Streptomyces Species

Genetic Architecture of Antimycin Biosynthesis

The production of antimycins is governed by a dedicated set of genes clustered together on the bacterial chromosome. This genetic blueprint dictates the precise assembly of the complex antimycin structure.

The complete genetic instructions for antimycin synthesis are encoded within a biosynthetic gene cluster (BGC), commonly referred to as the ant cluster. biorxiv.org This BGC was first characterized in Streptomyces albus S4 and spans approximately 25 kilobases (kb). nih.gov It is composed of 15 distinct genes, designated antA through antO. biorxiv.orgnih.gov The ant BGC directs the synthesis of the antimycin scaffold through a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. nih.govwikipedia.org

Functional studies have confirmed the role of this cluster. For example, in Streptomyces sp. SM8, which harbors an ant BGC with high similarity to that of S. albus S4, the targeted disruption of the antC gene abolished antimycin production. nih.gov AntC is the central NRPS responsible for incorporating the starter unit of the molecule. nih.govresearchgate.net

| Gene | Proposed Function | Reference(s) |

| antA | ECF RNA polymerase sigma factor (regulator) | nih.govpeerj.com |

| antB | Discrete acyltransferase (side-chain installation) | researchgate.net |

| antC | Non-ribosomal peptide synthetase (NRPS) | nih.govresearchgate.net |

| antD | Polyketide synthase (PKS) | researchgate.net |

| antE | Thioesterase | researchgate.net |

| antF-N | Biosynthesis of 3-aminosalicylate precursor | nih.govresearchgate.net |

| antO | N-formyltransferase | researchgate.net |

This table outlines key genes within the antimycin BGC and their characterized or predicted roles in the biosynthetic pathway.

The expression of the ant genes is a tightly controlled process involving multiple layers of regulation. In Streptomyces albus, the 15 genes of the cluster are organized into four distinct transcriptional units, known as operons: antBA, antCDE, antGF, and antHIJKLMNO. nih.govpeerj.combiorxiv.org

The regulation of this BGC is unusual compared to many other secondary metabolite pathways. peerj.com It involves a unique cluster-situated regulator, σAntA, which is an extracytoplasmic function (ECF) sigma factor. nih.govbiorxiv.org σAntA directly activates the transcription of the antGF and antHIJKLMNO operons. peerj.comresearchgate.net These operons are responsible for synthesizing 3-aminosalicylate, a crucial precursor for the antimycin molecule. nih.govpeerj.com Deletion of the antA gene results in a significant loss of antimycin production. peerj.com

Interestingly, the system also involves cross-regulation from a different BGC. FscRI, a regulator belonging to the gene cluster for the antifungal compound candicidin, also activates the transcription of the antBA and antCDE operons, which encode the core NRPS/PKS machinery. biorxiv.orgresearchgate.net Furthermore, the stability and abundance of the σAntA protein itself are controlled at a post-translational level by the ClpXP protease system. biorxiv.org

Delineation and Functional Characterization of Biosynthetic Gene Clusters (BGCs)

Enzymatic Mechanisms Governing this compound Assembly

The biosynthesis of this compound is a multi-step enzymatic process carried out by the protein products of the ant gene cluster. researchgate.net The assembly follows a hybrid NRPS-PKS logic, combining elements of both peptide and polyketide synthesis.

The core structure is then assembled by the hybrid NRPS-PKS megasynthase. The AntC NRPS module incorporates the 3-formamidosalicylate unit and passes it to the AntD PKS module, which extends the molecule with polyketide units. researchgate.net

Final structural diversity, which differentiates this compound from other analogues, is introduced by tailoring enzymes. The key enzyme for this step is AntB, a discrete acyltransferase. researchgate.net AntB catalyzes the attachment of a specific short-chain fatty acyl group to the C-8 position of the antimycin core. For this compound, this attached group is an isovaleryl moiety. The AntB enzyme has been shown to be remarkably promiscuous, capable of accepting a variety of acyl-CoA substrates, which accounts for the natural diversity observed in the antimycin family. researchgate.net

Hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Catalysis

The biosynthesis of the antimycin scaffold is a complex process orchestrated by a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. nih.govnih.gov This enzymatic machinery is encoded by the ant gene cluster. wikipedia.org The core assembly involves the activities of fourteen proteins, designated AntBCDEFGHIJKLMNO. wikipedia.orgnih.gov

The central components of this assembly line are the AntC and AntD proteins. nih.govnih.gov AntC is a two-module NRPS, while AntD is the PKS module. wikipedia.orgnih.gov The biosynthesis initiates with the loading of the 3-aminosalicylate starter unit onto the first module of AntC. nih.gov The NRPS module then incorporates an L-threonine residue. nih.gov The growing chain is subsequently transferred to the PKS module, AntD. nih.gov

The PKS system's ketosynthase (KS) domain catalyzes a decarboxylative Claisen condensation, adding a polyketide extender unit to the chain. nih.gov This hybrid chain undergoes further modifications, including reduction, before the final product is released, typically through macrocyclization catalyzed by a thioesterase (TE) domain, forming the characteristic nine-membered dilactone ring. nih.govresearchgate.net This sequential, assembly-line-like process ensures the precise construction of the complex antimycin core. wikipedia.org

| Enzyme/Protein Complex | Type | Function in Antimycin Biosynthesis |

| AntC | NRPS | Incorporates 3-aminosalicylate starter unit and L-threonine. wikipedia.orgnih.gov |

| AntD | PKS | Catalyzes the condensation of a polyketide extender unit. nih.govnih.gov |

| AntE, AntM | Reductases | Perform reductive modifications during chain assembly. nih.govnih.gov |

| AntFGHIJKLN | Various | Synthesize the 3-aminosalicylate starter unit from tryptophan. nih.gov |

| AntB, AntO | Tailoring Enzymes | Catalyze final structural modifications, creating diversity. nih.govnih.gov |

Mechanistic Roles of Tailoring Enzymes (e.g., AntB, AntO) in Structural Diversification

The significant structural diversity within the antimycin family is primarily generated by the action of tailoring enzymes that modify the core dilactone structure. nih.gov Two key tailoring enzymes encoded in all known antimycin gene clusters are AntB and AntO. nih.govresearchgate.net

AntB is a discrete acyltransferase that catalyzes a transesterification reaction, attaching a short-chain fatty acyl group to the C-8 hydroxyl of the antimycin core. nih.govresearchgate.net This acylation is a crucial step for diversification. The specific acyl group attached determines the final antimycin analogue. For this compound, the R1 group is an isovaleryl moiety. unh.edu Studies involving the knockout of the antB gene resulted in the production of antimycin intermediates that possessed a C-8 hydroxyl group but lacked the C-8 acyloxyl moiety, confirming AntB's role in this final acylation step. researchgate.netberkeley.edu Furthermore, in vitro studies have shown that AntB is remarkably promiscuous, capable of accepting a wide variety of acyl-CoA substrates, which underscores its importance in generating chemical diversity. nih.govresearchgate.net

AntO , a lipase (B570770) homologue, is responsible for installing the N-formyl group onto the 3-aminosalicylate moiety, creating the 3-formamidosalicylate pharmacophore. nih.govresearchgate.net This formylation is critical for the biological activity of antimycins. researchgate.net While its precise timing in the biosynthetic pathway is still under investigation, its role in adding the formyl group is well-established through genetic and heterologous expression studies. researchgate.netresearchgate.net

| Tailoring Enzyme | Enzyme Class | Function | Impact on Antimycin Structure |

| AntB | Acyltransferase | Catalyzes the transesterification of the C-8 hydroxyl group. nih.govresearchgate.net | Adds the variable R¹ acyl side chain, a key source of diversity. nih.govnih.gov |

| AntO | Lipase Homologue | Installs the N-formyl group on the starter unit. nih.govresearchgate.net | Forms the 3-formamidosalicylate moiety required for bioactivity. researchgate.net |

Precursor Metabolism and Incorporation into the Antimycin Core (e.g., Tryptophan-derived precursors, Acylmalonyl-CoAs)

The assembly of this compound relies on the integration of building blocks derived from primary metabolism. mdpi.com The two main precursor pathways supply the aromatic starter unit and the polyketide extender units. nih.govmdpi.com

The distinctive 3-formamidosalicylate starter unit originates from the amino acid L-tryptophan. wikipedia.orgnih.gov The biosynthesis begins with the enzyme AntN , a tryptophan-2,3-dioxygenase, which opens the indole (B1671886) ring of tryptophan to produce N-formyl-L-kynurenine. wikipedia.orgnih.gov This is then converted to anthranilate by a pathway-specific kynureninase, AntP . wikipedia.org The anthranilate is activated by the acyl-CoA ligase AntF and loaded onto the carrier protein AntG . wikipedia.org A multicomponent oxygenase complex, AntHIJKL , then converts the anthranilate into 3-aminosalicylate, the direct precursor that is loaded onto the NRPS machinery. wikipedia.orgnih.gov

The diversity in the alkyl side chain at the C-7 position of the antimycin ring is determined by the specific acylmalonyl-CoA extender unit incorporated by the PKS module. researchgate.net These extender units are synthesized by the enzyme AntE , a crotonyl-CoA reductase/carboxylase (CCR) homologue. researchgate.net AntE is highly promiscuous and can convert various α,β-unsaturated acyl-CoAs into their corresponding alkylmalonyl-CoAs. researchgate.net For this compound, the extender unit is derived from isovaleryl-CoA, leading to the incorporation of a butyl group at the C-7 position.

| Precursor | Origin | Key Biosynthetic Enzymes | Incorporated Moiety |

| 3-Aminosalicylate | L-Tryptophan | AntN, AntP, AntF, AntG, AntHIJKL wikipedia.orgnih.gov | 3-Formamidosalicylate starter unit |

| L-Threonine | Primary Metabolism | AntC (NRPS) nih.gov | Threonine residue in the core |

| Pyruvate | Primary Metabolism | AntD (PKS) nih.gov | Part of the dilactone core |

| Acylmalonyl-CoAs | Short-chain fatty acids | AntE researchgate.net | C-7 alkyl side chain (e.g., butyl for A2b) |

Strategies for Biosynthetic Engineering and Analog Generation

The detailed understanding of the antimycin biosynthetic pathway has opened avenues for creating novel derivatives with potentially improved properties through genetic engineering and manipulation of the producing organisms. escholarship.orgescholarship.org

Targeted Genetic Manipulation for Novel Antimycin Derivatives

Targeted genetic manipulation of the ant gene cluster is a powerful strategy for generating new antimycin analogues. escholarship.orgwhiterose.ac.uk One successful approach involves precursor-directed biosynthesis, where modified building blocks are fed to the bacterial culture. For instance, feeding fluoroanthranilates to Streptomyces strains has resulted in the production of fluorinated antimycin derivatives. researchgate.net

Another key strategy is the direct engineering of the biosynthetic enzymes. whiterose.ac.uk The promiscuity of the acyltransferase AntB can be exploited by presenting it with novel acyl-CoA precursors. researchgate.net Furthermore, CRISPR/Cas9-based gene editing has been used to create active site variants of the PKS module, AntD, leading to the production of a novel antimycin variant. whiterose.ac.uk Heterologous expression of the entire ant gene cluster in a more genetically tractable host, such as Escherichia coli or Streptomyces coelicolor, simplifies the process of genetic manipulation and can improve the production of these complex molecules, paving the way for combinatorial biosynthesis approaches to generate diverse libraries of antimycin analogues. researchgate.net

Elicitation Methodologies for Enhancing Secondary Metabolite Production and Activating Cryptic Pathways

Many secondary metabolite biosynthetic gene clusters, including the ant cluster, are poorly expressed or "silent" under standard laboratory culture conditions. rsc.org Elicitation, the use of specific molecules or conditions to trigger gene expression, is an effective strategy to overcome this limitation. nih.gov

Co-cultivation, or mixed fermentation, where Streptomyces is grown with other microorganisms (bacteria or fungi), can simulate the competitive interactions found in nature, often leading to the upregulation of secondary metabolite production. frontiersin.orgmdpi.com This method has been shown to enhance the chemical diversity and yield of specialized metabolites. mdpi.com

Chemical elicitation involves adding small molecules to the culture medium to induce biosynthesis. rsc.org For example, the addition of rhamnolipids to solid media fermentations of Streptomyces albidoflavus significantly increased the production of antimycin A. acs.org Other strategies, broadly categorized under the "One Strain, Many Compounds" (OSMAC) approach, involve systematically varying culture parameters like media composition and physical conditions to activate cryptic pathways. frontiersin.org These untargeted methods can unlock the full biosynthetic potential of a microbial strain, leading to the discovery of novel compounds and enhanced yields of known metabolites like this compound. rsc.orgacs.org

Structure Activity Relationship Sar Studies of Antimycin A2b and Its Analogues

Identification of Key Structural Moieties Influencing Biological Activity

The antimycin A molecule is characterized by a nine-membered dilactone core connected to a 3-formamidosalicylic acid moiety. researchgate.netrsc.org SAR studies have consistently highlighted the indispensable nature of both these components for potent biological inhibition.

The 3-formamidosalicylic acid portion of the molecule is primarily responsible for the specific binding of antimycins. nih.gov Research has demonstrated that the phenolic hydroxyl group and the 3-formamidosalicylic acid are critical for the inhibitory action. nih.gov The acidity of the phenolic -OH group is a significant determinant of this activity. nih.gov For analogues lacking the 3-formamido group, inhibitory potency tends to increase with the electron-withdrawing capacity of the substituent at this position, which in turn increases the acidity of the phenolic hydroxyl. nih.gov

While the formamido group itself has weak electron-withdrawing properties, its presence in the 3-position leads to powerful inhibitory activity. nih.gov This suggests that the conformation of this group is a critical factor for a precise fit within its binding site. nih.gov It is believed that both the 3-formamido group and the phenolic -OH group engage in crucial interactions with amino acid residues of their biological targets. nih.gov

Hydrogen bonding plays a pivotal role in the biological activity of antimycin A. An intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the salicylamide (B354443) linkage has been identified as an important feature. nih.gov However, X-ray crystallography studies of antimycin bound to its target, the mitochondrial bc1 complex, have revealed a more complex scenario. In the bound state, the intramolecular hydrogen bond observed in solution is replaced by one involving the amide NH rather than the carbonyl oxygen. nih.gov

This shift involves a rotation of the amide group relative to the aromatic ring. nih.gov In this bound conformation, the phenolic -OH and the formylamino nitrogen form hydrogen bonds with a conserved aspartate residue (Asp228) of cytochrome b, while the formylamino oxygen forms a hydrogen bond with a lysine (B10760008) residue (Lys227) via a water molecule. nih.gov These intermolecular hydrogen bonds are crucial for the tight and specific binding of antimycin to its target. The ability to distinguish between intramolecular and intermolecular hydrogen bonds through techniques like infrared spectroscopy, which detects shifts in absorption bands based on concentration, is a valuable tool in these analyses. matanginicollege.ac.in

Studies on synthetic analogues have shown that increasing the bulk of the moiety corresponding to the 3-formylamino group leads to a decrease in activity. nih.gov This underscores the importance of a proper conformation and fit of this group within the binding domain. nih.gov

| Modification | Effect on Activity | Reference |

| Removal of 3-formamido group | Activity tends to increase with electron-withdrawing substituents at this position | nih.gov |

| Increased bulk at 3-formamido position | Decreased activity | nih.gov |

| Altered alkyl/acyl chains | Influences properties like lipophilicity and cellular uptake |

Role of Intermolecular and Intramolecular Hydrogen Bonding Networks

Computational and Spectroscopic Approaches in SAR Elucidation

Modern drug discovery and SAR studies increasingly rely on a combination of computational modeling and advanced spectroscopic techniques to gain a deeper understanding of molecular interactions at an atomic level.

Molecular modeling and conformational analysis are powerful computational tools used to predict the three-dimensional structure of molecules and their interactions with biological targets. slideshare.netgoogle.com These methods can calculate the energies of different conformations, helping to identify the most stable and likely bioactive shapes of a molecule. google.com For antimycin A, molecular orbital calculations have been used to study the conformation of the 3-formylamino group, indicating that its active conformation occurs when the formyl carbonyl group points away from the phenolic -OH group. researchgate.net Such computational approaches are vital for understanding the complex interplay of forces that govern the binding of antimycin A2b to its target.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound. mdpi.comemerypharma.comazooptics.com A variety of NMR techniques, including one-dimensional (¹H and ¹³C) and two-dimensional experiments (like COSY, HSQC, and HMBC), provide detailed information about the connectivity of atoms and the three-dimensional structure of the molecule in solution. emerypharma.comnih.gov The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in NMR spectra allow for the precise determination of the molecular structure and conformation. mdpi.com For instance, analysis of antimycin A mixtures by HPLC coupled with NMR has revealed the presence of multiple closely related components. science.gov

Ecological and Evolutionary Biology of Antimycin Production

Role in Microbial Ecosystems and Inter-Species Interactions (e.g., Fungiculture Symbioses)

Antimycins, produced by Streptomyces species, play a significant role in structuring microbial communities and are involved in complex inter-species interactions. nih.gov These compounds, known for their potent antifungal activity, are not just random byproducts of metabolism but are thought to function as chemical weapons in competitive environments. d-nb.info The production of antimycins allows the producing bacteria to inhibit the growth of competing fungi and other microorganisms, thereby securing their ecological niche. frontiersin.org

A well-documented example of the ecological role of antimycins is in the symbiosis between fungus-growing attine ants and actinobacteria. oup.com Streptomyces species that produce antimycins are common mutualists of Acromyrmex ants. oup.com These bacteria reside on the ants' bodies and produce a cocktail of antifungal compounds, including antimycins, that protect the ants' fungal gardens from pathogenic microfungi like Escovopsis. plos.orgresearchgate.net This defensive symbiosis is crucial for the survival of the ant colony, which relies on the cultivated fungus as its primary food source. plos.org The antimycins, in this context, act as a selective "weedkiller," inhibiting the growth of parasitic fungi without harming the ants' fungal symbiont. researchgate.net

The interaction is not limited to just ants and fungi. Interspecies interactions between different bacteria can also influence antibiotic production and efficacy. nih.gov For instance, co-cultivation of Streptomyces species with other bacteria can trigger the production of otherwise silent secondary metabolite gene clusters, leading to the synthesis of novel or increased amounts of existing compounds, including various antimycin analogues like Antimycin A2b. rsc.orgrsc.org This suggests that the chemical dialogues within a microbial ecosystem are a key driver of chemical diversity and ecological function. rsc.org The presence of antimycin-producing bacteria can, therefore, significantly shape the local microbial composition and dynamics. frontiersin.org

Global Distribution and Environmental Niche of Antimycin-Producing Actinobacteria

Antimycin-producing actinobacteria, particularly from the genus Streptomyces, are globally ubiquitous microorganisms. nih.govnih.gov Analysis of genomic data has revealed that the biosynthetic gene clusters (BGCs) responsible for antimycin production are present in actinobacteria isolated from at least five continents, indicating a wide biogeographical range. nih.govnih.govmicrobiologyresearch.org This widespread distribution suggests that the ability to produce antimycins confers a selective advantage in a variety of ecological settings. microbiologyresearch.org

These bacteria occupy a diverse array of environmental niches. frontiersin.org They are commonly found in terrestrial soils, which are complex environments with intense microbial competition. nih.gov Beyond the soil, antimycin-producing actinobacteria have been frequently isolated from:

Plants: As endophytes or epiphytes, they can form symbiotic relationships with plants, potentially protecting them from pathogens. nih.govnih.govmicrobiologyresearch.org

Insects: As seen in the fungiculture symbiosis with attine ants, these bacteria can be crucial defensive symbionts for insects. oup.comnih.govmicrobiologyresearch.org

Marine Environments: They have been isolated from marine sponges and sediments, indicating their adaptation to marine ecosystems. nih.govmdpi.com

Beehives: Recent studies have identified Streptomyces strains capable of producing antimycins from beehive products like pollen and honey, suggesting a role in protecting the bee colony from microbial threats. nih.gov

The ability to thrive in such varied habitats highlights the metabolic versatility of these microorganisms and the broad utility of antimycins as inhibitors of eukaryotic respiration. nih.govmicrobiologyresearch.org

Table 1: Environmental Niches of Antimycin-Producing Actinobacteria

| Environmental Niche | Example Organism/Environment | Reference(s) |

| Terrestrial Soil | General soil environments | nih.gov |

| Plants | Endophytic and epiphytic associations | nih.govnih.govmicrobiologyresearch.org |

| Insects | Fungus-growing ants (Acromyrmex sp.) | oup.complos.org |

| Marine Sponges | Unidentified marine sponges | nih.govmdpi.com |

| Beehives | Pollen and honey | nih.gov |

Phylogenetic Analysis and Evolutionary Diversification of Antimycin Biosynthetic Gene Clusters

The genetic basis for antimycin production lies within dedicated biosynthetic gene clusters (BGCs). plos.org Phylogenetic analyses of these BGCs have provided significant insights into their evolution and diversification. nih.govnih.gov Genome mining efforts have identified numerous putative antimycin BGCs in publicly available actinobacterial genomes. nih.govacs.org

These antimycin BGCs can be classified into distinct architectural forms based on the presence or absence of specific genes. nih.govnih.govmicrobiologyresearch.org The primary classification is based on two genes: antP, which encodes a kynureninase, and antQ, which encodes a phosphopantetheinyl transferase (PPTase). nih.govnih.gov This leads to four main forms of the gene cluster:

L-form (Long-form): Contains both antP and antQ.

S-form (Short-form): Lacks both antP and antQ.

IP-form (Intermediate-form): Lacks antP but contains antQ.

IQ-form (Intermediate-form): Contains antP but lacks antQ.

Phylogenetic studies suggest the existence of two primary, distinct clades of antimycin producers and their corresponding BGCs. nih.govnih.gov One clade is predominantly composed of strains harboring the S-form BGC, while the other major clade consists of strains with L-form and I-form BGCs. nih.govnih.gov

Evolutionary analyses propose that the L-form BGC represents the ancestral state. nih.govnih.govresearchgate.net This ancestral gene cluster is thought to have been primarily passed down through vertical transmission (from parent to offspring). nih.govnih.gov Over evolutionary time, this ancestral cluster has undergone diversification, leading to the emergence of the S-form, IP-form, and IQ-form pathways through gene loss events. nih.govnih.gov This evolutionary trajectory highlights a process of streamlining and adaptation of the biosynthetic pathway in different bacterial lineages. d-nb.info The distribution of these BGCs is widespread across various Streptomyces clades, indicating a complex evolutionary history that includes both vertical descent and potential instances of horizontal gene transfer. oup.com

Table 2: Classification of Antimycin Biosynthetic Gene Clusters (BGCs)

| BGC Form | antP (kynureninase) | antQ (PPTase) | Evolutionary Status | Reference(s) |

| L-form | Present | Present | Proposed Ancestral Form | nih.govnih.govmicrobiologyresearch.org |

| S-form | Absent | Absent | Diversified Form | nih.govnih.govmicrobiologyresearch.org |

| IP-form | Absent | Present | Diversified Form | nih.govnih.govmicrobiologyresearch.org |

| IQ-form | Present | Absent | Diversified Form | nih.govnih.govmicrobiologyresearch.org |

Advanced Methodologies and Analytical Techniques in Antimycin A2b Research

High-Resolution Separation and Characterization Techniques (e.g., HPLC-MS)

The separation and characterization of individual Antimycin A congeners, including Antimycin A2b, from the complex mixture produced by Streptomyces species have been achieved through high-resolution techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone in this endeavor.

Detailed Research Findings:

A reversed-phase HPLC technique has been successfully employed to separate the Antimycin A mixture into its various subcomponents. capes.gov.br Research has demonstrated the separation of at least eight subcomponents, designated as A1a, A1b, A2a, A2b, A3a, A3b, A4a, and A4b. capes.gov.brnih.govscience.govscience.gov The successful separation of these closely related isomers is highly dependent on the mobile phase conditions. capes.gov.brnih.gov Optimal separation has been reported using a mobile phase consisting of methanol-water (70:30) and 0.005 M tetrabutylammonium (B224687) phosphate (B84403) at a pH of 3.0. capes.gov.brnih.gov The type and composition of organic modifiers, the nature of buffer salts, and the concentration of added electrolytes have been shown to have profound effects on capacity factors, separation factors, and peak resolution. capes.gov.brnih.gov

Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) has been developed and validated for the quantitative determination and confirmation of Antimycin A in various matrices, including water samples. researchgate.net This method offers high sensitivity, with the ability to quantify Antimycin A in the nanogram per liter range. usgs.gov The use of negative electrospray ionization in LC-MS has proven effective for the analysis of Antimycin A. researchgate.net High-resolution mass spectrometry, such as Orbitrap-based systems, provides accurate mass data that aids in the confident identification and confirmation of Antimycin A and its analogs. nih.govlcms.cz

Table 1: HPLC and LC-MS Parameters for Antimycin A Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | capes.gov.brnih.gov |

| Mobile Phase (Optimal) | Methanol-water (70:30) with 0.005 M tetrabutylammonium phosphate, pH 3.0 | capes.gov.brnih.gov |

| Detection | UV detection (e.g., 230 nm) and Mass Spectrometry (MS) | researchgate.net |

| Mass Spectrometry Ionization | Negative Electrospray Ionization (ESI-) | researchgate.net |

| Quantification Range | Nanograms per liter (ng/L) in water samples | usgs.gov |

Genetic and Genomic Approaches for Biosynthesis Pathway Dissection

The advent of genetic and genomic techniques has revolutionized the understanding of Antimycin A biosynthesis, including the pathways leading to the formation of this compound.

Detailed Research Findings:

The complete biosynthetic gene cluster (BGC) for antimycins has been identified in several Streptomyces species. asm.orgnih.gov This BGC is typically around 25 kb and contains a set of core genes, designated ant, which are responsible for the assembly of the antimycin backbone. nih.gov The biosynthesis involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. nih.govacs.org

Genomic analysis has revealed different architectural forms of the antimycin BGC, including a short-form (S-form) and a long-form (L-form), which differ by the presence or absence of the antP and antQ genes. nih.govnih.gov These genes encode a kynureninase and a phosphopantetheinyl transferase, respectively. nih.govnih.gov

A key enzyme in generating the diversity of the Antimycin A family is AntB, a discrete acyltransferase. researchgate.netnih.gov This enzyme is responsible for attaching different acyl side chains to the C-8 position of the antimycin core, leading to the various congeners like this compound. researchgate.netnih.gov In vitro enzymatic studies have shown that AntB is quite promiscuous and can accept a variety of acyl-CoA substrates. researchgate.net Gene inactivation studies, such as the disruption of the antC gene (an NRPS gene), have confirmed the role of the BGC in antimycin production, as the resulting mutants lose the ability to produce antimycins and their associated antifungal activity. nih.gov

Table 2: Key Genes in the Antimycin Biosynthetic Gene Cluster

| Gene(s) | Function | Reference |

|---|---|---|

| ant cluster | Core biosynthetic genes for the antimycin backbone | nih.gov |

| antC, antD, antE | Hybrid NRPS-PKS genes for core structure assembly | nih.govacs.org |

| antB | Acyltransferase responsible for side-chain diversity (e.g., in A2b) | researchgate.netnih.gov |

| antP | Kynureninase (present in L-form clusters) | nih.govnih.gov |

| antQ | Phosphopantetheinyl transferase (present in L-form clusters) | nih.govnih.gov |

In Vitro and Cell-Based Assays for Functional and Mechanistic Studies

A variety of in vitro and cell-based assays have been instrumental in delineating the biological activity and mechanism of action of Antimycin A compounds.

Detailed Research Findings:

The primary mode of action of antimycins is the inhibition of the mitochondrial electron transport chain at the level of complex III (cytochrome c reductase). nih.govcellsignal.com This inhibition disrupts cellular respiration and leads to the generation of reactive oxygen species (ROS). cellsignal.comscience.gov

Cell-based assays are crucial for evaluating the functional consequences of Antimycin A treatment. Assays such as the MTT assay and the Sulforhodamine B (SRB) assay are used to assess cell viability and growth inhibition in various cell lines, including cancer cells. science.govnih.gov For instance, Antimycin A has been shown to inhibit the growth of lung cancer stem cells. nih.gov

The induction of apoptosis is another key aspect of Antimycin A's activity, which can be studied using techniques like flow cytometry to detect markers of programmed cell death. cellsignal.com The effect on mitochondrial membrane potential can be measured using specific fluorescent dyes. science.gov Furthermore, the Seahorse XF Real-time ATP and Mito Stress assays provide a detailed analysis of mitochondrial bioenergetics in response to Antimycin A exposure. nih.gov

Table 3: Common In Vitro and Cell-Based Assays for Antimycin A Research

| Assay Type | Purpose | Reference |

|---|---|---|

| Mitochondrial Respiration Assay | To measure inhibition of electron transport chain complex III | nih.govcellsignal.com |

| MTT/SRB Assay | To assess cell viability and growth inhibition | science.govnih.gov |

| Flow Cytometry | To detect apoptosis and analyze cell cycle | cellsignal.com |

| Fluorescent Probes | To measure mitochondrial membrane potential and ROS production | science.gov |

| Seahorse XF Assay | To analyze mitochondrial bioenergetics and ATP production | nih.gov |

Omics Technologies for Comprehensive Metabolomic and Proteomic Analysis

Omics technologies, particularly metabolomics and proteomics, provide a systems-level view of the biological impact of Antimycin A and the metabolic capabilities of producing organisms.

Detailed Research Findings:

Metabolomic profiling, often utilizing LC-MS platforms like LC-Orbitrap, has been effectively used for the dereplication and identification of antimycins in crude extracts of Streptomyces species. nih.govgeomar.de This approach allows for the rapid identification of known compounds and can reveal the production of a diverse array of secondary metabolites. nih.govpeerj.com For example, metabolomic analysis of Streptomyces sp. SM8, isolated from a marine sponge, led to the identification of antimycins as the primary antifungal constituents. nih.gov

Proteomics offers insights into the cellular response to Antimycin A. Shotgun proteomics, for instance, has been used to characterize the proteome of bacteria and can be applied to study the response to antibiotics. mdpi.commdpi.com In the context of Antimycin A, proteomic analysis has been used to characterize mitochondrial-derived vesicles under oxidative stress induced by this compound. nih.gov This study revealed that exposure to Antimycin A alters the protein composition of these vesicles, with an enrichment of proteins originating from the mitochondrial matrix. nih.gov Furthermore, transcriptomic and proteomic profiling of cells exposed to different conditions can reveal pathways affected by Antimycin A. ersnet.org

Table 4: Applications of Omics Technologies in Antimycin A Research

| Omics Technology | Application | Key Findings | Reference |

|---|---|---|---|

| Metabolomics (LC-MS) | Identification and dereplication of antimycins in microbial extracts. | Rapidly identified Antimycin A as a bioactive component in Streptomyces extracts. | nih.govgeomar.depeerj.com |

| Proteomics (Shotgun) | Analysis of cellular protein expression in response to Antimycin A. | Characterized changes in the proteome of mitochondrial-derived vesicles upon Antimycin A-induced oxidative stress. | mdpi.commdpi.comnih.gov |

| Transcriptomics (RNA-seq) | Analysis of gene expression changes in response to Antimycin A. | Identified differential gene expression in cells exposed to conditions that mimic Antimycin A's effects. | ersnet.org |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Antimycin A2b in enzyme reconstitution studies?

- Methodology : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) for purification. Confirm identity via LC-HRMS and HRMS/MS, comparing retention times and fragmentation patterns to authenticated standards. Quantify using Agilent MassHunter software with calibration curves generated from pure this compound reference material .

- Key Considerations : Ensure consistent mobile phase composition and column temperature to avoid retention time variability. Validate method specificity using negative controls (e.g., enzyme-free reactions) .

Q. How can researchers evaluate the inhibitory activity of this compound against ATP-citrate lyase (ACLY) in vitro?

- Methodology : Perform enzyme inhibition assays using recombinant ACLY. Prepare reaction mixtures with 5–10 µM this compound (dissolved in DMSO) and measure residual enzyme activity spectrophotometrically (e.g., NADH oxidation at 340 nm). Calculate Ki values using the Cheng-Prusoff equation after dose-response curve analysis .

- Key Considerations : Include positive controls (e.g., known ACLY inhibitors) and account for solvent effects by matching DMSO concentrations across all samples. Validate results with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What standardized protocols exist for testing this compound’s effects on mitochondrial electron transport chain (ETC) function?

- Methodology : Use SUIT (Substrate-Uncoupler-Inhibitor Titration) protocols to assess mitochondrial respiration. Add this compound (1–5 µM) to inhibit Complex III, and measure oxygen consumption rates (OCR) via high-resolution respirometry. Compare results to baseline OCR (Routine) and after sequential additions of substrates (e.g., succinate) and inhibitors (e.g., rotenone) .

- Key Considerations : Validate mitochondrial membrane integrity with cytochrome c assays pre- and post-treatment to rule out nonspecific membrane disruption .

Advanced Research Questions

Q. How can heterologous expression of AntB and AntO in E. coli be optimized to enhance this compound biosynthesis?

- Methodology : Clone antB and antO genes into pET-30 XA/LIC vectors under T7 promoters. Optimize induction conditions (e.g., 0.5 mM IPTG at 18°C for 16 hours) to balance protein solubility and yield. Supplement cultures with precursors (e.g., isobutyryl-CoA) and monitor metabolite production via LC-MS. Use codon-optimized sequences and co-expression with chaperones (e.g., GroEL/ES) to improve folding .

- Key Considerations : Conduct time-course experiments to identify peak production phases. Compare yields across BL21 variants (e.g., BL21 Gold vs. Rosetta) for strain-specific efficiency .

Q. What strategies resolve discrepancies in reported inhibitory potencies (Ki) of this compound across studies?

- Methodology : Perform meta-analyses of published Ki values, stratifying data by assay conditions (e.g., pH, temperature, enzyme source). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables. Replicate conflicting experiments with standardized protocols, including internal controls for enzyme activity and inhibitor stability .

- Key Considerations : Address batch-to-batch variability in this compound purity via NMR or HPLC-UV validation. Publish raw datasets to facilitate cross-study comparisons .

Q. How can researchers validate mitochondrial outer membrane integrity when using this compound in cytochrome c-dependent assays?

- Methodology : Pre-treat mitochondria with exogenous cytochrome c (10 µM). A >10% increase in OCR after cytochrome c addition indicates membrane damage. Include this compound-treated samples and compare to negative controls (untreated mitochondria) and positive controls (detergent-lysed mitochondria) .

- Key Considerations : Use freshly isolated mitochondria to avoid artefactual permeability changes. Validate with fluorescence-based assays (e.g., calcein-cobalt quenching) for complementary data .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., buffer composition, instrument settings) in supplemental materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for public datasets .

- Data Interpretation : Apply ROUTINE outlier detection and uncertainty analysis to raw respirometry or enzymatic data. Avoid combining Results and Discussion sections to maintain clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.